molecular formula C17H13NO3 B11846838 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde CAS No. 651030-50-1

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

Cat. No.: B11846838
CAS No.: 651030-50-1
M. Wt: 279.29 g/mol
InChI Key: LCWMAVZLYXYLKB-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H13NO3 It is a derivative of benzaldehyde and isoquinoline, featuring a hydroxy group and a methoxy group on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-1-methoxyisoquinoline with benzaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The hydroxy and methoxy groups on the isoquinoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid.

    Reduction: 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid: An oxidized derivative with similar structural features.

    3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzyl alcohol: A reduced form with an alcohol group instead of an aldehyde.

    5-Hydroxy-1-methoxyisoquinoline: The parent isoquinoline compound without the benzaldehyde moiety.

Uniqueness: 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is unique due to the presence of both the isoquinoline and benzaldehyde functionalities, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

651030-50-1

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

InChI

InChI=1S/C17H13NO3/c1-21-17-13-6-3-7-15(20)16(13)14(9-18-17)12-5-2-4-11(8-12)10-19/h2-10,20H,1H3

InChI Key

LCWMAVZLYXYLKB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C=O

Origin of Product

United States

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